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Compound of Interest

Compound Name: 2'-Amino-2'-deoxyadenosine

Cat. No.: B084144 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for the

characterization of 2'-Amino-2'-deoxyadenosine, a modified nucleoside of interest in drug

discovery and development. Detailed protocols for High-Performance Liquid Chromatography

(HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are

provided, along with a summary of key quantitative data.

Physicochemical Properties
2'-Amino-2'-deoxyadenosine is a purine nucleoside analog. A summary of its key

physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2'-Amino-2'-deoxyadenosine
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Property Value Source

Molecular Formula C₁₀H₁₄N₆O₃ PubChem[1][2]

Molecular Weight 266.26 g/mol PubChem[1][2]

CAS Number 10414-81-0 PubChem[2]

Appearance
White to pale yellow or pale

cream powder
Thermo Fisher Scientific[3]

Purity (typical) ≥97.5% (HPLC) Thermo Fisher Scientific[3]

Melting Point Not available

Solubility Soluble in water

High-Performance Liquid Chromatography (HPLC)
for Purity Assessment
HPLC is a fundamental technique for assessing the purity of 2'-Amino-2'-deoxyadenosine
and for monitoring its stability. A reversed-phase HPLC method is generally suitable for the

separation of this polar compound from related impurities.

Experimental Workflow for HPLC Analysis

Sample & Mobile Phase Preparation

HPLC Analysis Data Analysis

Dissolve 2'-Amino-2'-deoxyadenosine
in Mobile Phase A (e.g., 1 mg/mL) Filter sample through 0.22 µm syringe filter

Inject sample onto HPLC column

Prepare Mobile Phase A (Aqueous)
and Mobile Phase B (Organic) Degas mobile phases

Gradient elution to separate components UV detection at ~260 nm Integrate peak areas Calculate purity based on
relative peak areas

Click to download full resolution via product page

Caption: General workflow for the HPLC analysis of 2'-Amino-2'-deoxyadenosine.
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Protocol: Reversed-Phase HPLC for 2'-Amino-2'-
deoxyadenosine
This protocol is a starting point and may require optimization for specific instrumentation and

impurity profiles. Methods for similar compounds like 2'-deoxyadenosine often utilize C18

columns.[4]

Instrumentation and Columns:

HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and

UV detector.

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good

starting point.

Reagents:

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 10 mM Ammonium Acetate in Water

(HPLC grade).

Mobile Phase B: Acetonitrile (HPLC grade).

Sample Diluent: Mobile Phase A or a mixture of Mobile Phase A and B that ensures sample

solubility.

Procedure:

Sample Preparation: Accurately weigh and dissolve the 2'-Amino-2'-deoxyadenosine
sample in the sample diluent to a final concentration of approximately 0.5-1.0 mg/mL. Filter

the solution through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

Detection Wavelength: 260 nm
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Injection Volume: 10 µL

Gradient Program:

0-5 min: 5% B

5-25 min: 5% to 95% B (linear gradient)

25-30 min: 95% B

30.1-35 min: 5% B (re-equilibration)

Data Analysis:

The purity of 2'-Amino-2'-deoxyadenosine is determined by calculating the percentage of

the main peak area relative to the total area of all peaks detected in the chromatogram.

Mass Spectrometry for Structural Confirmation
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the

structure of 2'-Amino-2'-deoxyadenosine. Electrospray ionization (ESI) is a suitable ionization

technique for this polar molecule.

Expected Fragmentation Pattern
The fragmentation of nucleosides in MS/MS typically involves the cleavage of the glycosidic

bond between the purine base and the deoxyribose sugar.[5] For 2'-Amino-2'-
deoxyadenosine, the protonated molecule [M+H]⁺ is expected. The major fragment ion would

result from the loss of the deoxyribose moiety, yielding the protonated 2,6-diaminopurine base.

[M+H]⁺
2'-Amino-2'-deoxyadenosine

m/z = 267.12

[2,6-Diaminopurine+H]⁺
m/z = 151.07

Glycosidic Bond Cleavage

Loss of 2-amino-2-deoxyribose
(C₅H₉NO₃)

Mass = 116.05

Click to download full resolution via product page
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Caption: Expected primary fragmentation of 2'-Amino-2'-deoxyadenosine in positive ion ESI-

MS/MS.

Protocol: LC-MS Analysis of 2'-Amino-2'-
deoxyadenosine
Instrumentation:

An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI

source.

Procedure:

LC Separation: Utilize the HPLC method described in Section 2. The mobile phase should be

compatible with MS (e.g., using formic acid or ammonium acetate instead of TFA).

MS Parameters (Positive Ion Mode):

Ion Source: Electrospray Ionization (ESI)

Capillary Voltage: 3.5 - 4.5 kV

Drying Gas Temperature: 300 - 350 °C

Drying Gas Flow: 8 - 12 L/min

Nebulizer Pressure: 30 - 40 psi

Scan Range (MS1): m/z 100 - 500

Collision Energy (MS/MS): Varies by instrument; typically ramped (e.g., 10-40 eV) to

observe fragmentation.

Data Analysis:

Extract the mass spectrum for the peak corresponding to 2'-Amino-2'-deoxyadenosine.

Confirm the presence of the [M+H]⁺ ion at the expected m/z.
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Perform MS/MS on the [M+H]⁺ ion and identify the characteristic fragment ions.

Table 2: Expected Mass Spectrometry Data for 2'-Amino-2'-deoxyadenosine

Ion Calculated m/z Observed m/z (Typical)

[M+H]⁺ 267.1200 ~267.1

[M+Na]⁺ 289.1019 ~289.1

[2,6-Diaminopurine+H]⁺ 151.0723 ~151.1

Nuclear Magnetic Resonance (NMR) Spectroscopy
for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure and connectivity

of atoms in 2'-Amino-2'-deoxyadenosine. Both ¹H and ¹³C NMR are essential for

unambiguous structure confirmation. While a complete, assigned spectrum for 2'-Amino-2'-
deoxyadenosine is not readily available in the literature, the assignments for the closely

related 2'-deoxyadenosine provide a strong basis for interpretation.[6][7][8]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 2'-Amino-2'-deoxyadenosine

Note: These are predicted values based on the known shifts of 2'-deoxyadenosine and the

expected influence of the 2'-amino group. Actual values may vary depending on the solvent

and experimental conditions.
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Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)

Purine Base

H-2 ~8.1 ~152

H-8 ~8.3 ~140

C-2 - ~152.5

C-4 - ~149.0

C-5 - ~119.5

C-6 - ~156.0

C-8 - ~140.0

Deoxyribose Moiety

H-1' ~6.3 ~84.0

H-2' ~3.0-3.5 ~55-60

H-3' ~4.5 ~71.0

H-4' ~4.0 ~88.0

H-5'a, H-5'b ~3.6, ~3.7 ~62.0

Amino Groups

2-NH₂ Broad singlet -

6-NH₂ Broad singlet -

Protocol: NMR Sample Preparation and Acquisition
Sample Preparation:

Dissolve 5-10 mg of 2'-Amino-2'-deoxyadenosine in 0.5-0.7 mL of a suitable deuterated

solvent (e.g., DMSO-d₆ or D₂O).

Transfer the solution to a 5 mm NMR tube.
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NMR Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Experiments:

¹H NMR: Standard 1D proton experiment.

¹³C NMR: Proton-decoupled 1D carbon experiment.

2D NMR (for full assignment): COSY (Correlation Spectroscopy) to identify proton-proton

couplings, and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly

bonded protons and carbons.

Potential Metabolic Pathway Involvement
Analogs of deoxyadenosine are known to interfere with cellular metabolic pathways. For

example, 2-chloro-2'-deoxyadenosine is known to inhibit the phosphorylation and deamination

of deoxyadenosine.[9] This suggests that 2'-Amino-2'-deoxyadenosine could potentially be a

substrate or inhibitor for enzymes involved in purine metabolism, such as adenosine

deaminase or nucleoside kinases.
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Potential Metabolic Interference by 2'-Amino-2'-deoxyadenosine
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Caption: Potential points of interference of 2'-Amino-2'-deoxyadenosine in the metabolic

pathways of deoxyadenosine.

X-ray Crystallography
To date, a public crystal structure for 2'-Amino-2'-deoxyadenosine has not been deposited in

major crystallographic databases. Characterization by single-crystal X-ray diffraction would

provide definitive proof of its three-dimensional structure and stereochemistry. Should a crystal

structure become available, the data would be presented as in Table 4.

Table 4: X-ray Crystallographic Data for 2'-Amino-2'-deoxyadenosine (Hypothetical)
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Parameter Value

Crystal System e.g., Orthorhombic

Space Group e.g., P2₁2₁2₁

Unit Cell Dimensions

a (Å)

b (Å)

c (Å)

α (°) 90

β (°) 90

γ (°) 90

Volume (Å³)

Z

Calculated Density (g/cm³)

Resolution (Å)

R-factor

R-free

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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